3,4-Dichlorohexafluoro-1-butene

Beschreibung

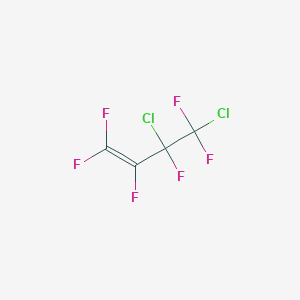

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dichloro-1,1,2,3,4,4-hexafluorobut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F6/c5-3(10,4(6,11)12)1(7)2(8)9 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXXMLHQBFNLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(F)(F)Cl)(F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023018 | |

| Record name | 3,4-Dichloro-1,1,2,3,4,4-hexafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357-21-1 | |

| Record name | 3,4-Dichloro-1,1,2,3,4,4-hexafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dichlorohexafluoro 1 Butene

Pyrolytic Synthesis Routes

The primary method for the direct synthesis of 3,4-dichlorohexafluoro-1-butene involves the thermal decomposition, or pyrolysis, of chlorotrifluoroethylene (B8367) (CTFE). This process leverages high temperatures to induce the dimerization and rearrangement of the starting material into the desired product.

Thermal Decomposition of Chlorotrifluoroethylene

The synthesis of this compound can be achieved through the pyrolysis of chlorotrifluoroethylene. The process involves preheating the chlorotrifluoroethylene to a temperature range of 160-250°C. nih.gov Following the preheating stage, the material undergoes splitting at a higher temperature of 350-500°C. nih.gov This thermal treatment results in the formation of a mixture containing this compound and 1,2-dichlorohexafluorocyclobutane (B1197575). nih.gov The thermal dimerization of chlorotrifluoroethylene is a known reaction that leads to the formation of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. At elevated temperatures, decomposition of chlorotrifluoroethylene can also lead to the formation of toxic fumes, including fluorine and chlorine, and at temperatures above 250°C, products such as hydrofluoric acid and carbonyl halides like phosgene (B1210022) may be generated. nih.gov

Optimization of Reaction Parameters and Yields

The efficiency of the pyrolytic synthesis of this compound is highly dependent on the optimization of reaction parameters. A patented method outlines a process that can achieve a chlorotrifluoroethylene conversion efficiency of up to 50% or more. nih.gov The yield of the mixture of this compound and its isomer, 1,2-dichlorohexafluorocyclobutane, is also reported to be 50% or greater under these optimized conditions. nih.gov

The process involves specific temperature ranges for different stages. The preheating temperature for chlorotrifluoroethylene is set between 160°C and 250°C, with more optimal ranges being 165-220°C and further narrowed to 170-200°C. nih.gov The subsequent pyrolysis, or cracking, is carried out at temperatures ranging from 350°C to 500°C. nih.gov Preferred temperature ranges for this stage are 380-480°C, with a more specific optimal range of 400-450°C. nih.gov The recirculation of the by-product 1,2-dichlorohexafluorocyclobutane back into the pyrolytic reaction system has been shown to significantly improve the production rate of this compound. nih.gov

| Parameter | Range | Optimal Range | Note |

| Preheating Temperature | 160-250°C | 170-200°C | Prepares the chlorotrifluoroethylene for pyrolysis. nih.gov |

| Pyrolysis Temperature | 350-500°C | 400-450°C | Cracking of the preheated material occurs. nih.gov |

| Conversion Efficiency | Up to 50% or more | - | Refers to the conversion of chlorotrifluoroethylene. nih.gov |

| Combined Yield | 50% or more | - | Yield of the mixture of this compound and 1,2-dichlorohexafluorocyclobutane. nih.gov |

| By-product Strategy | Recirculation | - | The separated 1,2-dichlorohexafluorocyclobutane is cycled back to the preheating step. nih.gov |

By-product Formation and Recirculation Strategies

During the pyrolytic synthesis of this compound from chlorotrifluoroethylene, the primary by-product formed is 1,2-dichlorohexafluorocyclobutane. nih.gov This occurs through the thermal dimerization of chlorotrifluoroethylene. nih.gov

To enhance the efficiency of the primary product's synthesis, a recirculation strategy is employed. The 1,2-dichlorohexafluorocyclobutane is separated from the desired this compound. nih.gov This separated by-product is then cycled back into the preheating stage of the process with the fresh chlorotrifluoroethylene feed. nih.gov This recirculation has been found to significantly increase the yield of this compound while simultaneously reducing the net production of the cyclobutane (B1203170) by-product. nih.gov

Beyond the main cyclobutane by-product, the thermal degradation of polychlorotrifluoroethylene, the polymer of the starting material, can offer insights into other potential minor by-products. Studies on its degradation have identified the monomer (chlorotrifluoroethylene) as the major product, with trace amounts of carbon dioxide, C2F2Cl2, C3F5Cl, and C2F3Cl3 also being formed. epa.gov At temperatures exceeding 250°C, the decomposition of chlorotrifluoroethylene may also yield hydrofluoric acid and carbonyl halides. nih.gov

Formation as a By-product in Fluorinated Compound Synthesis

In addition to its direct synthesis, this compound is also known to form as a by-product in certain industrial processes for the synthesis of other fluorinated compounds.

Context of Pentafluoropropene Synthesis

This compound has been identified as a by-product in the synthesis of pentafluoropropene. cymitquimica.com This formation occurs during the carbonylation of ethylene (B1197577), where a carbon fluoride (B91410) is utilized as a catalyst. cymitquimica.com The resulting carbonyl products are then cleaved with sodium hydroxide (B78521) to yield 3,4-dichlorohexafluorobutyric acid and dichloroacetic acid. cymitquimica.com

Catalytic Carbonylation Processes in Fluorinated Systems

The formation of this compound as a by-product in pentafluoropropene synthesis points to the involvement of catalytic carbonylation processes. cymitquimica.com In a broader context, the carbonylation of ethylene is a known industrial process often catalyzed by Group VIII metals, such as palladium, combined with a bidentate phosphine (B1218219) ligand. google.com These reactions can be performed in various solvents, including alkanols or aprotic solvents. google.com The carbon monoxide used can be pure or diluted with inert gases, and the process can be run continuously. google.com

While the specific catalysts for the carbonylation of ethylene in the presence of a "carbon fluoride" catalyst to produce intermediates for pentafluoropropene are proprietary, the general principles of transition-metal-catalyzed carbonylation are well-established. These reactions involve the insertion of carbon monoxide into a metal-carbon bond, followed by subsequent reaction steps. In the context of fluorinated systems, the strength of the carbon-fluorine bond can influence the reactivity and potential side reactions. The presence of ethylene and a fluorinated environment during a catalytic carbonylation process can plausibly lead to the formation of various chlorinated and fluorinated C4 compounds, including this compound, as minor by-products.

Reaction Mechanisms and Chemical Transformations of 3,4 Dichlorohexafluoro 1 Butene

Electrophilic and Radical Addition Reactions Across the Alkene Moiety

The electron-deficient nature of the double bond in 3,4-dichlorohexafluoro-1-butene influences its reactivity towards electrophiles and radicals. While typical alkenes readily undergo electrophilic addition, the fluorine substitution in this compound deactivates the double bond towards such reactions. Nevertheless, specific addition reactions can be achieved under appropriate conditions.

Epoxidation Reactions and Fluoroalkene Oxide Formation

The epoxidation of this compound represents a significant transformation, leading to the formation of a fluoroalkene oxide. This reaction typically involves an oxidizing agent that delivers an oxygen atom across the double bond. One documented method involves the reaction of this compound with oxygen to yield this compound oxide. cymitquimica.com While the specific industrial conditions for this transformation are proprietary, the general mechanism for the epoxidation of alkenes with peroxy acids proceeds via a concerted mechanism, as illustrated below. This process is characterized by the syn-addition of the oxygen atom to the double bond.

General Mechanism of Alkene Epoxidation with a Peroxy Acid:

The resulting epoxide, this compound oxide, is a valuable intermediate in the synthesis of other fluorinated compounds.

Halogenation Pathways: Chlorination Processes

The addition of halogens, such as chlorine, across the double bond of an alkene is a fundamental organic reaction. In the case of this compound, the electron-withdrawing nature of the existing halogen atoms can decrease the nucleophilicity of the double bond, making the reaction less facile than with simple alkenes. However, chlorination can still occur, typically proceeding through a mechanism involving a cyclic halonium ion intermediate.

The reaction is initiated by the electrophilic attack of a chlorine molecule on the double bond, leading to the formation of a bridged chloronium ion. This intermediate is then attacked by a chloride ion from the opposite side, resulting in the anti-addition of two chlorine atoms across the double bond. This pathway ensures specific stereochemical outcomes. A patent for the preparation of this compound mentions a subsequent chlorination step, implying its feasibility. google.com

Table 1: Products of Halogenation Reactions of Related Fluoroalkenes

| Starting Material | Reagent | Product | Reference |

| (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes | Br₂ | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | |

| (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes | ICl | 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane |

Note: Data for the specific chlorination of this compound is not publicly available. The table shows analogous reactions for a similar compound.

Photoinduced Hydrosilylation of Fluorinated Alkenes

The silyl (B83357) radical then adds to the carbon-carbon double bond of the fluoroalkene. The regioselectivity of this addition is influenced by the stability of the resulting carbon-centered radical intermediate. Due to the electron-withdrawing nature of the fluoroalkyl groups, the addition of the silyl radical is expected to occur at the less substituted carbon of the double bond (the C1 position), leading to a more stable radical at the C2 position. This radical then abstracts a hydrogen atom from another molecule of the hydrosilane, propagating the radical chain and forming the final hydrosilylated product.

Nucleophilic Substitution and Cleavage Reactions

The strong inductive effect of the fluorine and chlorine atoms makes the carbon atoms of this compound electrophilic and susceptible to attack by nucleophiles. This can lead to either substitution of a halogen or cleavage of the carbon-carbon backbone.

Cleavage Reactions with Alkali Hydroxides to Carboxylic Acids

A notable reaction of this compound involves its cleavage when treated with alkali hydroxides, such as sodium hydroxide (B78521). This process leads to the formation of carboxylic acids. Specifically, the reaction of the carbonyl products derived from this compound with sodium hydroxide yields 3,4-dichlorohexafluorobutyric acid. cymitquimica.com

This transformation highlights the reactivity of the chlorinated and fluorinated carbon centers towards nucleophilic attack by the hydroxide ion. The reaction likely proceeds through a series of nucleophilic substitution and elimination steps, ultimately leading to the cleavage of the carbon-carbon chain and the formation of the corresponding carboxylate salt, which upon acidification gives the carboxylic acid.

General Principles of Nucleophilic Attack on Electron-Deficient Fluoroalkenes

The reactivity of this compound towards nucleophiles is a direct consequence of the electronic properties imparted by the halogen substituents. The high electronegativity of fluorine and chlorine atoms polarizes the carbon-halogen and carbon-carbon bonds, creating electron-deficient centers that are prone to nucleophilic attack.

Nucleophilic attack can occur at several positions:

Vinylic Substitution: A nucleophile can attack one of the carbon atoms of the double bond, leading to the displacement of a fluorine or chlorine atom. This type of reaction on a vinylic carbon is generally difficult but can be facilitated by the presence of strong electron-withdrawing groups, as is the case in polyfluoroalkenes. The mechanism can proceed through an addition-elimination pathway, where the nucleophile first adds to the double bond to form a carbanionic intermediate, which then eliminates a halide ion to form the substituted alkene.

Allylic Substitution: Nucleophilic attack can also occur at the C3 position, which is allylic to the double bond. The displacement of the chlorine atom at this position would be an example of an SN2 or SN2' reaction.

The outcome of the reaction with a given nucleophile will depend on various factors, including the nature of the nucleophile, the reaction conditions (temperature, solvent), and the specific site of attack that is kinetically and thermodynamically favored. A study on the reactions of perchlorofluoro compounds, including a related butene, with nucleophiles indicates the propensity for such compounds to undergo nucleophilic reactions.

Stereoselective Transformations and Functionalization

Stereoselective transformations are crucial in modern chemistry for creating molecules with specific three-dimensional arrangements, which is particularly important in the development of pharmaceuticals and advanced materials. These reactions preferentially form one stereoisomer over others. However, the application of such stereoselective methods to this compound has not been documented in the accessible scientific literature.

Fluorofunctionalization of Unsaturated Carbon-Carbon Bonds

Fluorofunctionalization involves the addition of a fluorine atom along with another functional group across a double or triple bond. This is a powerful strategy for the synthesis of complex fluorinated molecules. Asymmetric versions of these reactions, which control the stereochemistry of the newly formed chiral centers, are of significant interest.

Despite the importance of this class of reactions, there are no specific reports on the stereoselective fluorofunctionalization of the carbon-carbon double bond in this compound. General methodologies for the asymmetric fluorination of various other alkenes have been developed, often employing chiral catalysts based on transition metals (like palladium, nickel, or copper) or organocatalysts. These methods have been successfully applied to a range of substrates, but not, as far as published research indicates, to this compound.

Data on the stereoselective fluorofunctionalization of this compound is not available in the reviewed literature. Therefore, no data table of research findings can be presented.

Construction of Fluorinated Tertiary Stereocenters

A tertiary stereocenter is a carbon atom bonded to four different non-hydrogen substituents. The creation of such centers, especially when one of the substituents is a fluorine atom, is a significant challenge in synthetic chemistry. The development of methods to construct these centers in a stereocontrolled manner is a key area of research.

The potential of this compound to serve as a starting material for the construction of fluorinated tertiary stereocenters has not been explored in the available scientific literature. Such transformations would likely involve the addition of a carbon-based nucleophile or radical to the double bond, followed by or concurrent with the formation of a new stereocenter. While numerous strategies exist for creating fluorinated tertiary stereocenters from other precursor molecules, their application to this compound remains an open area of research.

Data on the construction of fluorinated tertiary stereocenters from this compound is not available in the reviewed literature. Consequently, a data table of research findings cannot be provided.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of 3,4-Dichlorohexafluoro-1-butene (C₄Cl₂F₆). The molecular weight of the compound is approximately 232.94 g/mol . habitablefuture.org In a mass spectrum, the molecular ion peak (M⁺) would be observable and would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) would lead to a cluster of peaks for the molecular ion: an [M]⁺ peak, an [M+2]⁺ peak, and an [M+4]⁺ peak, with relative intensities of approximately 9:6:1.

Electron ionization would induce fragmentation, providing valuable structural information. The weakest bond, the C-C single bond between the chlorinated carbons, is a likely site for initial cleavage. Other probable fragmentation pathways include the loss of chlorine and fluorine atoms or small fluorinated groups.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion Formula | Lost Neutral Fragment | Predicted m/z (for ³⁵Cl) |

|---|---|---|

| [C₄Cl₂F₆]⁺ | (none) | 232 |

| [C₄ClF₆]⁺ | Cl | 197 |

| [C₃ClF₄]⁺ | CF₂Cl | 131 |

| [C₂F₃]⁺ | C₂Cl₂F₃ | 69 |

This table presents predicted values based on common fragmentation patterns for halogenated alkenes.

Gas Chromatography-Electron Capture Detector-Mass Spectrometry (GC-ECD-MS) for Detection and Quantification

Gas chromatography (GC) is an essential technique for separating this compound from complex mixtures, particularly from its isomer 1,2-dichlorohexafluorocyclobutane (B1197575), which is often formed in the same reaction. dokumen.pubguidechem.com The difference in volatility and molecular structure between the linear butene and the cyclic butane (B89635) allows for their effective separation on a suitable GC column.

The use of an Electron Capture Detector (ECD) is highly advantageous for the detection of this compound. The numerous electronegative fluorine and chlorine atoms in the molecule give it a high affinity for capturing thermal electrons, which is the operating principle of an ECD. This results in a highly sensitive detection method, allowing for the quantification of trace amounts of the compound. When coupled with a mass spectrometer (GC-ECD-MS), this setup provides both quantitative data and definitive structural identification.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Fluorinated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is arguably the most powerful technique for the structural elucidation of fluorinated compounds like this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR analysis. archive.org

The structure CF₂=CF-CFCl-CF₂Cl contains four distinct fluorine environments, which would result in four separate signals in the ¹⁹F NMR spectrum. The chemical shifts and coupling constants (J-coupling) between adjacent fluorine nuclei would provide unambiguous proof of the molecular structure.

CF₂= group: These two geminal fluorine atoms are chemically distinct and would show a large geminal coupling (²JFF). They would also couple to the fluorine on the adjacent carbon (=CF-).

=CF- group: This fluorine would appear as a multiplet due to coupling with the geminal CF₂= group and the vicinal -CFCl- group.

-CFCl- group: This fluorine atom would show coupling to the =CF- group and the terminal -CF₂Cl group.

-CF₂Cl group: These two fluorine atoms are equivalent and would appear as a triplet due to coupling with the single fluorine in the -CFCl- group.

Table 2: Predicted ¹⁹F NMR Characteristics for this compound

| Fluorine Group | Predicted Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| CF₂ = | -90 to -120 | Doublet of Doublets |

| =CF - | -130 to -160 | Multiplet |

| -CF Cl- | -110 to -140 | Multiplet |

Note: Chemical shift ranges are estimates based on general values for similar fluoroalkene and fluoroalkane structures. Multiplicity is predicted based on expected spin-spin coupling.

Infrared Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions would correspond to the carbon-carbon double bond (C=C), carbon-fluorine bonds (C-F), and carbon-chlorine bonds (C-Cl).

The C=C stretching vibration for a fluorinated alkene would be expected in the 1650-1750 cm⁻¹ region. The most intense absorptions in the spectrum, however, would likely be the C-F bond stretches, which typically appear in a broad and strong band between 1000 and 1400 cm⁻¹. The C-Cl stretches are found at lower wavenumbers, generally in the 600-800 cm⁻¹ range. The unique combination of these absorptions creates a "fingerprint" that is characteristic of the molecule's specific structure.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Bond | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=C | Alkene | 1650 - 1750 | Medium to Weak |

| C-F | Fluoroalkane/Fluoroalkene | 1000 - 1400 | Strong |

This table is based on standard IR correlation charts for halogenated organic compounds.

Computational Investigations into Dichlorohexafluorobutenes

While specific computational and theoretical research on this compound is not extensively available in public literature, a robust understanding of its likely chemical behavior can be extrapolated from studies on closely related organofluorine and organochlorine compounds. Theoretical chemistry provides powerful tools to predict and analyze the properties of such molecules. The following sections outline the computational methodologies and theoretical frameworks used to investigate halogenated alkenes, providing insights into the potential reactivity, reaction mechanisms, and bond stabilities relevant to this compound.

Computational Chemistry and Theoretical Investigations

Computational chemistry serves as an indispensable tool for exploring the intricate details of molecular structures, reaction pathways, and electronic properties that are often challenging to determine experimentally. For complex halogenated molecules like 3,4-Dichlorohexafluoro-1-butene, theoretical investigations offer a window into their fundamental chemical nature.

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of molecules and elucidate complex reaction mechanisms. nih.gov By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies associated with different possible pathways.

A pertinent example can be found in the study of its isomer, 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) (HFO-1336mzz(Z)), where DFT calculations were employed to explore its thermal decomposition (pyrolysis). nih.govnumberanalytics.com These studies proposed several reaction pathways, including intramolecular elimination reactions and radical-driven H- and F-abstraction reactions. nih.gov For instance, calculations at the M06-2X/6-311++(d,p) level of theory helped to identify the most likely decomposition routes by comparing their energy barriers. numberanalytics.com

In the case of HFO-1336mzz(Z) pyrolysis, different potential pathways were modeled:

Intramolecular HF elimination: A unimolecular reaction where an HF molecule is eliminated from the butene structure.

H-abstraction: Reaction with a hydrogen radical (H•) to form H₂ and a fluorinated butenyl radical.

F-abstraction: Reaction with a hydrogen radical (H•) to form HF and a different fluorinated radical. nih.gov

The activation energies calculated for these pathways reveal their relative feasibility. For the reaction of cis-CF₃CH=CHCF₃ with a hydrogen radical, the H-abstraction pathway was found to have a significantly lower activation energy than the F-abstraction pathway, suggesting that the formation of H₂ is more favorable than the formation of HF under these conditions. nih.gov Similar DFT approaches applied to this compound would be crucial to understanding its thermal stability and the mechanisms of its potential degradation, which would involve the cleavage of C-H, C-C, C-F, and C-Cl bonds.

Table 1: Calculated Activation Energies for Proposed Reaction Pathways of HFO-1336mzz(Z) (Data from a study on an analogous compound to illustrate the application of DFT)

| Reaction Pathway | Reactants | Products | Activation Energy (kJ mol⁻¹) | Source |

| H-abstraction | cis-CF₃CH=CHCF₃ + H• | H₂ + IM1 | 78.1 | nih.gov |

| F-abstraction | cis-CF₃CH=CHCF₃ + H• | HF + IM2** | 149.3 | nih.gov |

| IM1 represents the resulting fluorinated butenyl radical after H-abstraction. | ||||

| **IM2 represents the resulting fluorinated butenyl radical after F-abstraction. |

Molecular modeling is essential for predicting the reactivity and selectivity of organofluorine compounds. The presence of highly electronegative fluorine atoms, alongside chlorine atoms, in a molecule like this compound creates significant bond polarization and influences the electron density of the carbon-carbon double bond. wikipedia.org These electronic effects are key determinants of the molecule's reactivity.

The incorporation of fluorine into an organic molecule can profoundly alter its chemical and physical properties. wikipedia.orgmdpi.com For instance, the electron-withdrawing nature of fluorine atoms can render adjacent double bonds more susceptible to nucleophilic attack. wikipedia.org In this compound, the combined inductive effects of both fluorine and chlorine substituents would be expected to strongly influence the reactivity of the C=C double bond.

Computational models can predict various aspects of reactivity:

Regioselectivity: In addition reactions, models can predict which carbon atom of the double bond is more likely to be attacked. This is often achieved by analyzing the distribution of electrostatic potential or by calculating the energies of possible reaction intermediates. researchgate.net

Stereoselectivity: For reactions that can produce different stereoisomers, molecular modeling can evaluate the energies of the transition states leading to each product, thereby predicting the dominant stereochemical outcome.

Reaction Polarity: The electronic effects of substituents can be analyzed to predict whether a reaction, such as a Diels-Alder cycloaddition, will proceed via a normal or inverse electron-demand mechanism. numberanalytics.com

For organofluorine systems, modeling can help rationalize experimental observations and guide the synthesis of new compounds with desired properties. For example, in cascade reactions involving ethylene (B1197577), catalytic systems have been developed to selectively produce 1-butene, demonstrating how controlling reaction conditions and catalysts can steer selectivity. nih.gov

Theoretical studies are critical for understanding the factors that affect C-F bond stability and for investigating the mechanisms of its cleavage. Computational methods can be used to calculate Bond Dissociation Energies (BDEs), which provide a quantitative measure of bond strength. In a molecule like this compound, the BDE of each C-F bond would be influenced by:

Adjacent Atoms: The presence of chlorine atoms on the same or neighboring carbons can alter the electronic environment and thus the C-F bond strength.

Unsaturation: The proximity of the C=C double bond can affect the stability of radicals formed upon bond cleavage.

While the direct cleavage of a C-F bond is energetically demanding, reactions can be facilitated through various strategies, such as reactions with metal catalysts or radical intermediates. Computational studies can model these processes to elucidate the reaction mechanism. For example, theoretical calculations can reveal how a catalyst interacts with the organofluorine substrate to lower the activation energy for C-F bond cleavage. Understanding these pathways is crucial for applications ranging from the synthesis of novel fluorinated molecules to the environmental remediation of persistent organofluorine pollutants. mdpi.com

Applications in Organic Synthesis and Materials Science Precursors

Role as a Synthetic Intermediate for Organofluorine Compounds

3,4-Dichlorohexafluoro-1-butene is a key player in the synthesis of various organofluorine compounds, which are valued for their unique properties such as high thermal stability, chemical inertness, and low surface energy.

One of the notable applications of this compound is its potential conversion to hexafluoropropylene oxide (HFPO). cymitquimica.com This transformation can be achieved through an epoxidation reaction where the butene reacts with oxygen. cymitquimica.com HFPO is a highly versatile fluorochemical intermediate used in the production of various fluorinated compounds and polymers. wikipedia.orgchemours.com It serves as a monomer for producing fluoropolymers like the commercial lubricant Krytox. wikipedia.orgchemours.com Furthermore, HFPO is a key intermediate for synthesizing fluorinated vinyl ethers, which are copolymerized to create melt-processable plastics, elastomers, and ion-exchange resins. fluoryx.com

This compound can be used to produce polyfluorocarboxylic acid derivatives. For instance, treatment with sodium hydroxide (B78521) can cleave the carbonyl products to yield 3,4-dichlorohexafluorobutyric acid. cymitquimica.com These carboxylic acid derivatives are valuable building blocks in their own right, finding use in the synthesis of more complex fluorinated molecules.

A significant application of this compound is as an intermediate in the preparation of hexafluorobutadiene (also known as perfluorobutadiene). google.com Hexafluorobutadiene is a monomer used in the synthesis of fluorine-containing polymer compounds, including fluoroelastomers and high-performance resins. google.com The synthesis of hexafluorobutadiene often proceeds through the dehalogenation of a tetrahalo-hexafluorobutane intermediate, which can be derived from this compound. google.com

A patented method describes preparing this compound with a high yield from the pyrolysis of chlorotrifluoroethylene (B8367). google.com This process involves preheating chlorotrifluoroethylene and then cracking it at high temperatures to form a mixture containing this compound. google.com

Contribution to Fluorinated Polymer and Resin Development

The derivatives of this compound are instrumental in the development of advanced fluorinated polymers and resins, which are materials prized for their exceptional performance characteristics.

This compound is utilized in the production of epoxy resins and polyurethanes. cymitquimica.com The incorporation of fluorinated segments into the backbones of these polymers can significantly enhance their chemical resistance, thermal stability, and surface properties. The dichloro- and fluoro-functionalities on the butene molecule provide reactive sites for incorporation into polymer chains.

As a precursor to monomers like hexafluorobutadiene, this compound plays an indirect but vital role in the production of fluoroelastomers and fluoroplastics. google.com Fluoroelastomers are a class of synthetic rubber that exhibit excellent resistance to heat, chemicals, and oils. They are often copolymers of monomers such as vinylidene fluoride (B91410) (VF2), hexafluoropropylene (HFP), and tetrafluoroethylene (B6358150) (TFE). dupont.com The unique properties of these materials make them indispensable in demanding applications across the aerospace, automotive, and chemical processing industries. Similarly, fluoroplastics, which are plastics containing fluorine atoms, benefit from the introduction of fluorinated monomers derived from this versatile chemical intermediate.

Development of Novel Fluorinated Building Blocks for Chemical Synthesis

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern materials science and pharmaceutical development. Fluorinated compounds often exhibit unique and desirable properties, including enhanced thermal stability, metabolic resistance, and specific electronic characteristics. sigmaaldrich.com Consequently, there is a continuous demand for versatile fluorinated building blocks—molecules that can serve as foundational synthons for the construction of more complex fluorinated structures. This compound has emerged as a valuable precursor in this context, offering a reactive platform for the synthesis of other important fluorinated molecules.

The chemical reactivity of this compound, characterized by its double bond and chloro-substituents, allows for a range of chemical transformations. These reactions enable its conversion into other fluorinated compounds with distinct functionalities, thereby expanding the toolbox available to synthetic chemists.

Detailed research has demonstrated the utility of this compound as an intermediate in multi-step syntheses. One of the most significant applications is its role as a precursor to hexafluorobutadiene, a compound of considerable industrial importance as a monomer for specialty polymers and as an etchant gas in the semiconductor industry. semanticscholar.orgwikipedia.orgvalliscor.com

The synthetic pathway from this compound to hexafluorobutadiene involves a two-step process:

Chlorination: this compound undergoes chlorination to yield 1,2,3,4-tetrachloro-hexafluorobutane. semanticscholar.org This reaction saturates the double bond and introduces additional chlorine atoms, which act as leaving groups in the subsequent step.

Dechlorination: The resulting 1,2,3,4-tetrachloro-hexafluorobutane is then treated with a dechlorinating agent, such as zinc powder in an ethanol (B145695) solution, to produce hexafluorobutadiene. semanticscholar.org

This transformation is a prime example of how this compound can be strategically employed to construct a different, highly valuable fluorinated building block. The hexafluorobutadiene produced can then be used in various polymerization and chemical functionalization reactions.

Furthermore, this compound serves as a starting material for other fluorinated derivatives. It can be converted to hexafluoropropylene oxide (HFPO) through an epoxidation reaction. cymitquimica.com Additionally, it is used in the production of 3,4-dichlorohexafluorobutyric acid and dichloroacetic acid. cymitquimica.com These conversions underscore the versatility of this compound as a foundational molecule for generating a variety of fluorinated building blocks with applications in areas such as the synthesis of epoxy resins and polyurethanes. cymitquimica.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₄Cl₂F₆ |

| Molecular Weight | 232.94 g/mol cymitquimica.com |

| Synonyms | 3,4-dichloro-1,1,2,3,4,4-hexafluorobut-1-ene |

Environmental Chemistry and Atmospheric Fate

Atmospheric Detection and Measurement Methodologies

The detection and quantification of trace atmospheric gases such as 3,4-dichlorohexafluoro-1-butene rely on sophisticated analytical techniques capable of measuring very low concentrations.

Trace Gas Analysis Using Cryogenic Pre-concentration and GC-MS

The analysis of atmospheric halocarbons, including compounds like this compound, is commonly achieved using a combination of cryogenic pre-concentration followed by gas chromatography-mass spectrometry (GC-MS). jma.go.jpresearchgate.netnih.gov This powerful methodology allows for the detection of trace compounds at parts-per-trillion (ppt) levels. researchgate.net

The process begins with drawing a large volume of air through a trap cooled to extremely low temperatures, often with liquid nitrogen. This cryogenic cooling causes the volatile organic compounds (VOCs) within the air sample to condense and freeze onto a sorbent material, effectively concentrating them. jma.go.jp Water, which can interfere with the analysis, is typically removed during this stage.

Once a sufficient amount of sample has been collected, the trap is rapidly heated. This thermal desorption process releases the trapped compounds as a concentrated pulse into a gas chromatograph. The GC separates the individual components of the mixture based on their differing affinities for a stationary phase within a long capillary column. jma.go.jpnoaa.gov

As the separated compounds exit the GC column, they enter a mass spectrometer. The MS ionizes the molecules and then separates the resulting charged fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. acs.org This allows for both the identification and precise quantification of this compound, even in complex atmospheric samples. researchgate.net Automated systems can be deployed at remote monitoring stations for continuous, long-term data collection. jma.go.jp

Observations of Atmospheric Abundance in Background and Plume Conditions

As of mid-2025, specific measurements of this compound in either background (remote) or plume (source-influenced) atmospheric conditions are not widely reported in publicly accessible scientific literature. Global monitoring programs, such as the Advanced Global Atmospheric Gases Experiment (AGAGE), continuously measure a wide range of halocarbons at remote sites to determine background concentrations and track their trends over time. chimia.chcopernicus.org These programs are crucial for understanding the atmospheric burden and lifetimes of these compounds. escholarship.org

Similarly, studies focusing on industrial plumes using techniques like aircraft-based sampling provide valuable data on the emission rates of specific compounds from source regions. copernicus.org While these monitoring networks and campaigns exist for many halocarbons, specific data for this compound is not currently available. Its presence would most likely be detected in air samples taken near industrial facilities where it is produced as a by-product or used as an intermediate.

Anthropogenic Sources and Emission Pathways

The presence of this compound in the environment is exclusively linked to human industrial activities.

Industrial Production By-product Release

The primary emission pathway for this compound is as a by-product during certain industrial chemical manufacturing processes. Specifically, it is formed during the high-temperature pyrolysis (thermal decomposition) of chlorotrifluoroethylene (B8367) (CTFE). researchgate.net This process is used to produce 1,2-dichlorohexafluorocyclobutane (B1197575), where this compound is an undesired side product formed through acyclic dimerization.

Furthermore, this compound serves as a key intermediate in the synthesis of hexafluorobutadiene (C4F6), a gas used in the semiconductor industry for plasma etching. google.comchemwells.com In this process, this compound is first synthesized and then dechlorinated to yield the final product. google.comacs.org Fugitive emissions from these manufacturing facilities, including leaks from reactors, piping, and waste streams, can release the compound into the atmosphere.

| Industrial Process | Role of this compound | Potential Emission Source |

| Pyrolysis of Chlorotrifluoroethylene (CTFE) | By-product | Reactor and distillation vents, fugitive leaks |

| Synthesis of Hexafluorobutadiene | Intermediate | Reactor and purification process vents, handling losses |

Formation from Thermal Degradation of Fluoropolymers (e.g., PCTFE)

This compound can also be formed during the thermal degradation of polychlorotrifluoroethylene (PCTFE), a fluoropolymer synthesized from the monomer CTFE. wikipedia.org PCTFE is known for its chemical resistance and thermal stability, but at very high temperatures (above 300°C), it begins to decompose. acs.orgfrontiersin.org

The pyrolysis of PCTFE can lead to the cleavage of the polymer chain and the release of the monomer, chlorotrifluoroethylene (CTFE). acs.orgfrontiersin.org Once in the gas phase at elevated temperatures, this CTFE monomer can undergo dimerization reactions. While the primary product of this dimerization under certain conditions is the cyclic compound 1,2-dichlorohexafluorocyclobutane, the linear dimer this compound is also formed as a competing product. researchgate.net Therefore, high-temperature industrial processes involving PCTFE or the incineration of PCTFE-containing waste could be potential sources of atmospheric this compound. frontiersin.org

Atmospheric Degradation Mechanisms

The persistence and environmental impact of this compound are determined by the rate and mechanisms of its degradation in the atmosphere. Based on its chemical structure, which includes a carbon-carbon double bond, the primary atmospheric removal process is expected to be its reaction with hydroxyl (OH) radicals.

The C=C double bond in the molecule is susceptible to attack by OH radicals, which are highly reactive and ubiquitous in the troposphere. This reaction would initiate a series of oxidation steps, breaking down the original molecule into smaller, more oxidized fragments. While specific kinetic data for the reaction of OH radicals with this compound is not available in the reviewed literature, the presence of the double bond suggests its atmospheric lifetime would be significantly shorter than that of fully saturated halocarbons. For comparison, the related compound hexafluorobutadiene, which also contains double bonds, is reported to have a short atmospheric lifetime of less than a day. google.com

Additionally, the presence of chlorine atoms in the molecule could make it susceptible to photolysis (breakdown by sunlight), particularly in the stratosphere. However, its reaction with OH radicals in the lower atmosphere is likely to be the dominant degradation pathway, limiting the amount that reaches the stratosphere. Other atmospheric oxidants, such as ozone (O3) and nitrate (B79036) radicals (NO3), could also potentially react with the double bond, but the reaction with OH radicals is typically the most significant for alkenes. The epoxidation of this compound, leading to the cleavage of the carbon skeleton, has been observed in aqueous solutions, but its relevance as an atmospheric process is uncertain. sibran.ruresearchgate.net

Photochemical Decomposition Processes in the Troposphere and Stratosphere

Photochemical decomposition, or photolysis, is a process where molecules are broken down by absorbing solar radiation. The carbon-carbon double bond in this compound makes it susceptible to photolysis, particularly by ultraviolet (UV) radiation in the stratosphere. In the troposphere, the lower-energy UV radiation is less likely to directly break down the molecule. However, upon reaching the stratosphere, the more energetic UV radiation can break the carbon-chlorine (C-Cl) and carbon-carbon (C-C) bonds, initiating its decomposition. The C-F bonds are significantly stronger and less likely to be photolyzed.

The decomposition of similar light-sensitive compounds, like silver chloride, demonstrates how light can induce chemical breakdown. youtube.comyoutube.com While the exact products of this compound photolysis are not documented, it would lead to the formation of reactive radical species.

Reactions with Atmospheric Radicals (e.g., Hydroxyl Radicals, Chlorine Atoms)

In the troposphere, the primary removal pathway for many organic compounds is through reaction with the hydroxyl radical (OH), often referred to as the "detergent" of the atmosphere. oecd.org The double bond in this compound is a likely site for attack by OH radicals. This reaction would initiate a cascade of oxidation reactions, breaking down the original molecule into smaller, more soluble, and generally less harmful compounds. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. For comparison, the atmospheric half-life of a related compound, 3,4-dichloro-1-butene, due to reaction with OH radicals has been estimated to be around 14 hours. oecd.org However, the presence of fluorine atoms in this compound would likely alter this reaction rate.

Chlorine atoms (Cl) can also play a role in the atmospheric degradation of such compounds, particularly in the marine boundary layer or in regions with significant chlorine sources. acs.org Similar to OH radicals, chlorine atoms can add across the double bond, initiating oxidation.

Global Atmospheric Implications

The presence of chlorine in this compound raises concerns about its potential impact on the global atmosphere, specifically regarding the stratospheric ozone layer.

Contribution to Stratospheric Chlorine Loading and Ozone Depletion Potential

If this compound has a sufficiently long atmospheric lifetime to be transported to the stratosphere, the photolytic breakdown of the molecule would release chlorine atoms. These chlorine atoms can then participate in catalytic cycles that destroy ozone molecules. The Ozone Depletion Potential (ODP) of a chemical is a relative measure of its ability to destroy ozone compared to a standard compound, CFC-11 (with an ODP of 1.0). wikipedia.orgdcceew.gov.au

The ODP of a substance is influenced by several factors, including its atmospheric lifetime, the number of chlorine and bromine atoms it contains, and the efficiency of halogen release in the stratosphere. wikipedia.orgnasa.gov Compounds with shorter atmospheric lifetimes, often due to reaction with OH radicals in the troposphere, have lower ODPs as a smaller fraction reaches the stratosphere. wikipedia.org Very short-lived substances (VSLS), with lifetimes under six months, can also contribute to stratospheric chlorine loading. researchgate.netnoaa.gov The contribution of chlorinated VSLS to total stratospheric chlorine has been observed to be increasing. researchgate.netcopernicus.orgcopernicus.org

Without specific experimental data on its atmospheric lifetime, the ODP of this compound cannot be definitively stated. However, as a chlorinated compound, it has the potential to contribute to stratospheric chlorine loading and ozone depletion. dcceew.gov.au The actual impact would depend on the balance between its removal in the troposphere and its transport to the stratosphere. The degradation of other chlorine-containing compounds in the atmosphere can lead to the formation of phosgene (B1210022) (COCl2), which also plays a role in stratospheric chlorine chemistry. nasa.gov

Q & A

Q. What are the recommended methods for synthesizing 3,4-dichlorohexafluoro-1-butene with high purity?

Synthesis typically involves fluorination and chlorination of precursor alkenes under controlled conditions. For example, gas-phase reactions with chlorine and fluorine donors (e.g., ClF₃ or SF₄) at elevated temperatures (150–200°C) can yield the compound. Post-synthesis purification via fractional distillation under inert atmospheres is critical to avoid decomposition. Analytical techniques like GC-MS and ¹⁹F NMR should confirm purity (>98%) and structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

X-ray crystallography and NMR spectroscopy (¹H, ¹³C, and ¹⁹F) are standard for structural elucidation. For electronic properties, UV-Vis spectroscopy and computational methods (e.g., DFT calculations) can analyze conjugation effects in the fluorinated alkene system. Polarized Raman spectroscopy may further resolve vibrational modes influenced by chlorine and fluorine substituents .

Q. What experimental precautions are necessary for handling this compound due to its reactivity?

The compound’s high electronegativity and potential for radical reactions necessitate inert-atmosphere handling (argon/nitrogen gloveboxes). Use corrosion-resistant materials (e.g., PTFE-lined reactors) to avoid side reactions with metals. Safety protocols should include PPE (acid-resistant gloves, face shields) and fume hoods for vapor containment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

Comparative studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under varied conditions (e.g., heating rates, atmospheric composition) can clarify stability thresholds. Cross-referencing with computational thermochemistry (e.g., Gaussian-based entropy calculations) helps validate experimental data discrepancies .

Q. What mechanistic pathways dominate in the photodegradation of this compound?

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic additions to this compound?

Systematic substitution experiments with nucleophiles (e.g., amines, alkoxides) under kinetic vs. thermodynamic conditions can map regioselectivity trends. Hammett plots and ¹⁹F NMR chemical shift analysis quantify electronic effects, while X-ray structures of adducts reveal steric constraints at C3 vs. C4 positions .

Q. What computational strategies are optimal for predicting the environmental persistence of this compound?

QSAR models trained on analogous perfluorinated compounds can estimate biodegradation half-lives. Molecular dynamics simulations (e.g., using GROMACS) assess interactions with hydrolytic enzymes. Experimental validation via OECD 301B biodegradation tests under aerobic/anaerobic conditions is critical for model calibration .

Data Interpretation and Conflict Resolution

Q. How should researchers address inconsistencies in reported NMR chemical shifts for this compound?

Standardize referencing (e.g., CFCl₃ for ¹⁹F NMR) and solvent systems (CDCl₃ vs. DMSO-d₆) across studies. Collaborative round-robin testing with multiple labs can isolate instrumentation biases. Cross-validation with computational NMR predictions (e.g., ADF software) resolves assignment errors .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Optimize reaction stoichiometry using design-of-experiments (DoE) frameworks to minimize polychlorinated byproducts. In-line IR spectroscopy monitors intermediate concentrations, enabling real-time adjustments. Post-reaction scavengers (e.g., activated carbon) can adsorb residual halogenated impurities .

Methodological Recommendations

4.1 Experimental Design for Studying Reactivity with Electrophiles

Use flow reactors to control exothermic reactions (e.g., with Lewis acids like BF₃). Kinetic studies via stopped-flow UV-Vis spectroscopy capture rapid intermediates. Compare reactivity across halogenated analogs (e.g., 3,4-dibromohexafluoro-1-butene) to isolate fluorine’s electronic influence .

4.2 Advanced Spectroscopic Techniques for Structural Confirmation

Dynamic nuclear polarization (DNP)-enhanced NMR improves sensitivity for low-concentration samples. Cryogenic electron microscopy (cryo-EM) can image crystalline aggregates, while XPS validates surface oxidation states during degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.